Dinitrosocimetidine

Description

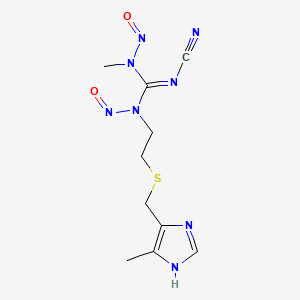

Structure

3D Structure

Properties

CAS No. |

82038-92-4 |

|---|---|

Molecular Formula |

C10H14N8O2S |

Molecular Weight |

310.34 g/mol |

IUPAC Name |

2-cyano-1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-1,3-dinitrosoguanidine |

InChI |

InChI=1S/C10H14N8O2S/c1-8-9(14-7-13-8)5-21-4-3-18(16-20)10(12-6-11)17(2)15-19/h7H,3-5H2,1-2H3,(H,13,14) |

InChI Key |

RVBORITULVDDMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)CSCCN(C(=NC#N)N(C)N=O)N=O |

Origin of Product |

United States |

Mechanisms of Formation and Nitrosation of Dinitrosocimetidine

Chemical and Biochemical Pathways of N-Nitrosation Leading to Dinitrosocimetidine

The conversion of cimetidine (B194882) to this compound occurs through N-nitrosation, a process where a nitroso group (-N=O) is introduced onto a nitrogen atom. This can happen through chemical reactions under specific conditions or potentially through biochemical pathways. The widely used drug cimetidine can be nitrosated in the presence of nitrite (B80452) under mildly acidic conditions to form nitrosocimetidine (NC). nih.govaacrjournals.org The reaction between cimetidine and nitrite can yield both mononitrosocimetidine and this compound. researchgate.net

In chemistry, a precursor is a compound that takes part in a chemical reaction that generates another compound. wikipedia.orgyoutube.com The primary precursor for the formation of this compound is the histamine (B1213489) H2-receptor antagonist, cimetidine. nih.gov

The formation of N-nitroso compounds requires a nitrosatable compound, acid, and inorganic nitrite. imrpress.com The key reactants in this process are nitrosating agents, which are typically derived from nitrite salts (like sodium nitrite) under acidic conditions. nih.govfda.gov In an acidic environment, nitrite (NO₂⁻) is protonated to form nitrous acid (HNO₂). nih.goveuropa.eu Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), a potent nitrosating agent. europa.eu This agent, or the nitrosonium ion (NO⁺) which can also be formed, then reacts with the amine functional groups on the precursor molecule. imrpress.comwikipedia.org Secondary amines are generally the most reactive compounds towards these nitrosating agents. europa.euamericanpharmaceuticalreview.com

The general mechanism for N-nitrosation is the reaction of a nucleophilic nitrogen atom of an amine with the electrophilic nitrosonium ion. wikipedia.org

The rate of this compound formation is significantly influenced by several reaction conditions, including pH, temperature, and the concentration of reactants.

pH : The kinetics of amine nitrosation are strongly determined by the acid-base equilibria of both the amine and nitrous acid. europa.eu The formation of the active nitrosating agent, N₂O₃, from nitrous acid is favored by acidic conditions, with the rate of nitrosation typically following second-order kinetics with respect to nitrous acid. europa.eu The optimal pH for the nitrosation of most secondary amines is typically in the range of 3-4. acs.org At this pH, there is a sufficient concentration of the reactive nitrosating species (N₂O₃). europa.eu At very low pH, the reaction rate may decrease because the amine precursor becomes protonated, reducing the nucleophilicity of its nitrogen atom and thus its reactivity towards the nitrosating agent. nih.gov

Temperature : Increased temperature generally accelerates the rate of chemical reactions, including nitrosation. The Nitrosation Assay Procedure (NAP), designed to assess a molecule's susceptibility to nitrosation, is conducted at 37°C to simulate physiological conditions. imrpress.comacs.org

Concentration : The rate of formation is dependent on the concentrations of both the cimetidine precursor and the nitrosating agent. americanpharmaceuticalreview.com Standardized tests like the NAP use a significant excess of nitrite (e.g., 40 mM nitrite vs. 10 mM drug) to evaluate the potential for nitrosamine (B1359907) formation under favorable conditions. imrpress.comacs.org

| Parameter | Influence on Nitrosation Rate | Rationale | Citations |

| pH | Optimal around pH 3-4 | Balances the formation of the active nitrosating agent (N₂O₃) with the availability of the unprotonated, reactive amine. | nih.goveuropa.euacs.org |

| Temperature | Increases with temperature | Higher kinetic energy increases the frequency and energy of molecular collisions, accelerating the reaction. | imrpress.comacs.org |

| Reactant Concentration | Increases with higher concentrations of amine and nitrite | Follows principles of chemical kinetics; more reactants lead to a higher probability of reaction. | americanpharmaceuticalreview.com |

Cimetidine's molecular structure contains multiple nitrogen atoms, but not all are equally susceptible to nitrosation. The key functional groups involved are the secondary amine within the ethylthiomethyl chain and, notably, the N"-cyanoguanidine group. nih.gov

Guanidines can be N-nitrosated with sodium nitrite under acidic conditions. pharmanueva.co.th The resulting compound from cimetidine, nitrosocimetidine, is structurally very similar to potent mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). nih.govaacrjournals.org This structural similarity is due to the nitrosation occurring on the guanidine (B92328) moiety. Secondary amines are also highly vulnerable to nitrosation, readily converting to their corresponding stable nitrosamines. nih.goveuropa.euhma.eu The formation of this compound implies that nitrosation occurs at two distinct sites on the molecule, likely involving both the guanidine group and another susceptible nitrogen atom.

Influence of Reaction Conditions on this compound Formation Kinetics

Comparative Nitrosation Dynamics of Cimetidine and Analogues

Examining the nitrosation of cimetidine in comparison to its structural analogues, such as other H2-receptor antagonists, provides insight into how molecular structure dictates reactivity.

The propensity for a drug to form a nitrosamine is highly dependent on its chemical structure. A comparison between cimetidine and other H2-receptor antagonists like ranitidine (B14927), nizatidine, and famotidine (B1672045) illustrates this principle.

Ranitidine and Nizatidine : These molecules contain a dimethylamine (B145610) functional group. This structural feature has been identified as a source for the formation of N-nitrosodimethylamine (NDMA), a small and potent carcinogenic nitrosamine impurity. pharmanueva.co.thresearchgate.net

Cimetidine and Famotidine : In contrast, cimetidine and famotidine lack the specific structural motifs that lead to the formation of NDMA and are considered free from this particular contamination risk. pharmanueva.co.thresearchgate.net

This highlights a critical distinction in structure-reactivity: the nitrosation of cimetidine leads to the formation of a nitrosamine on the drug molecule itself (i.e., nitrosocimetidine), whereas the structure of ranitidine can lead to the degradation and subsequent formation of a separate, small-molecule nitrosamine (NDMA). nih.govpharmanueva.co.th While nitrosocimetidine is formed, it is also subject to rapid denitrosation back to cimetidine in biological environments, a reaction catalyzed by thiols such as cysteine and glutathione (B108866). nih.govaacrjournals.org This rapid decomposition may contribute to its observed lower toxicity in vivo compared to structurally similar compounds. nih.gov

| Compound | Key Structural Feature | Primary Nitrosation Product/Risk | Citations |

| Cimetidine | Cyanoguanidine, secondary amine | Mononitrosocimetidine, this compound | researchgate.net |

| Ranitidine | Furan ring with a dimethylaminomethyl group | N-Nitrosodimethylamine (NDMA) from degradation | nih.govpharmanueva.co.th |

| Nizatidine | Thiazole ring with a dimethylaminomethyl group | N-Nitrosodimethylamine (NDMA) from degradation | pharmanueva.co.th |

| Famotidine | Guanidinothiazole ring | Low propensity for nitrosamine formation | pharmanueva.co.thresearchgate.net |

Stereochemistry involves the three-dimensional arrangement of atoms in molecules. For nitrosation reactions, stereochemical factors can be relevant if the precursor molecule contains chiral centers that might influence the approach of the nitrosating agent or the stability of the product. The cimetidine molecule itself is achiral, meaning it does not have stereoisomers. Consequently, the nitrosation reaction to form this compound does not involve complex stereochemical pathways arising from the precursor's structure. The literature on this compound formation focuses primarily on the chemical kinetics and the identification of the functional groups that undergo nitrosation, with no significant discussion of stereochemical considerations.

Mechanistic Investigations of Dinitrosocimetidine Genotoxicity

Molecular Mechanisms of DNA Adduct Formation by Dinitrosocimetidine

The interaction of chemical agents with DNA to form covalently bound products, known as DNA adducts, is a critical initiating event in chemical carcinogenesis. ptbioch.edu.plre-place.be The formation of these adducts can lead to mutations if not properly repaired by the cell's DNA repair machinery. wikipedia.org

The precise chemical structures of DNA adducts formed by this compound have been a focus of research to understand its mutagenic potential. While specific structural data for this compound-DNA adducts is not extensively detailed in the provided results, the general principles of adduct formation involve the reaction of electrophilic species with nucleophilic sites on DNA bases. nih.govwikipedia.org For many nitroso compounds, this leads to alkylation of DNA bases, particularly at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. nih.gov

The characterization of such adducts typically involves sophisticated analytical techniques. mdpi.com High-performance liquid chromatography (HPLC) is often used to separate the modified nucleosides after enzymatic hydrolysis of the DNA. nih.gov Subsequently, mass spectrometry (MS), particularly tandem MS (MS/MS) or high-resolution MS (HRMS), provides information on the molecular weight and fragmentation patterns, which helps in elucidating the structure of the adduct. mdpi.comdiva-portal.org Nuclear magnetic resonance (NMR) spectroscopy can also be employed for definitive structural confirmation by analyzing the chemical environment of the atoms within the adduct. nih.govrcsb.org

Quantifying the levels of DNA adducts is essential for understanding the dose-response relationship of a genotoxic agent. berkeley.edu In vitro systems, such as cell cultures, provide a controlled environment to study the formation and persistence of these adducts. nih.gov

Several methods are available for the quantitative assessment of DNA adducts. The ³²P-postlabeling assay is a highly sensitive method that can detect very low levels of adducts, in the range of one adduct per 10⁹ nucleotides. berkeley.edu However, this method can sometimes underestimate adduct levels due to incomplete enzymatic digestion or labeling. berkeley.edu Mass spectrometry-based methods, coupled with liquid chromatography (LC-MS), offer high specificity and the ability to quantify multiple adducts simultaneously, a field known as DNA adductomics. ptbioch.edu.plmdpi.com The sensitivity of these methods depends on the instrumentation used, with DNA requirements ranging from 1 to 200 µg. ptbioch.edu.pl

Studies on related nitroso compounds have demonstrated a dose-dependent increase in DNA adduct levels in various tissues and cell lines. For example, in studies with the tobacco-specific nitrosamine (B1359907) NNK, adduct levels were quantified in the liver and lung tissues of rats, showing a clear relationship between exposure and the amount of DNA damage. mdpi.com While specific quantitative data for this compound adducts in vitro are not detailed in the provided search results, the methodologies described are standard approaches that would be used for such an assessment.

The formation of DNA adducts is not always a random process. The three-dimensional structure of the DNA helix and the specific chemical properties of the carcinogen can lead to preferential binding at certain sites.

Stereospecificity refers to the preferential formation of one stereoisomer of an adduct over another. This is often observed with bulky carcinogens that interact with the DNA molecule in a specific orientation. ptbioch.edu.pl For instance, with benzo[a]pyrene, the (+)-anti-7,8-diol-9,10-epoxide enantiomer is significantly more biologically active and forms adducts with the exocyclic amino group of guanine more readily than other stereoisomers. ptbioch.edu.pl

Sequence specificity describes the tendency of a chemical to form adducts at particular DNA sequences. nih.gov For example, some compounds preferentially bind to guanine-rich sequences. nih.gov This can be determined using techniques like the UvrABC nuclease incision method, which can map the distribution of adducts along a gene sequence. nih.gov The sequence context can influence the local DNA structure and accessibility of nucleophilic sites, thereby directing adduct formation. wikipedia.org

Quantitative Assessment of Adduct Levels in In Vitro Systems

Induction of Genetic Damage by this compound

The formation of DNA adducts can lead to a variety of genetic alterations if they are not accurately repaired. These alterations range from single base pair changes to large-scale chromosomal rearrangements. sciencebeingjournal.com

This compound has been shown to be a potent mutagen and clastogen in various short-term assay systems. nih.gov

Point Mutations: These are changes to a single base pair in the DNA sequence and can include substitutions, insertions, or deletions. lumenlearning.com Missense mutations result in a different amino acid being incorporated into a protein, while nonsense mutations create a premature stop codon. lumenlearning.comwikipedia.org this compound has demonstrated mutagenic activity in bacterial assays like the Ames test, with strain TA 100 being particularly sensitive. nih.gov It has also been shown to induce gene mutations in mammalian cell systems. imrpress.com

Chromosomal Aberrations: These are large-scale changes in chromosome structure or number. meddists.com this compound has been found to cause chromosomal aberrations in Chinese hamster ovary (CHO) cells at very low concentrations (10⁻⁷ M). nih.gov

DNA Strand Breaks: These can be single-strand breaks (SSBs) or the more severe double-strand breaks (DSBs). ptglab.comfrontiersin.org SSBs can arise from damage to the deoxyribose backbone or as intermediates in DNA repair pathways. sigmaaldrich.com DSBs can lead to significant genomic rearrangements if not repaired correctly. sigmaaldrich.comwikipedia.org this compound has been shown to induce DNA strand breaks in vitro. imrpress.com

The following table summarizes some of the key findings on the genotoxic effects of this compound in various in vitro systems.

| Genetic Damage Type | Test System | Effective Concentration | Reference |

| Point Mutations | Ames Test (Salmonella typhimurium TA 100) | Moderately active | nih.gov |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | 10⁻⁷ M | nih.gov |

| Sister Chromatid Exchanges | Chinese Hamster Ovary (CHO) cells | 10⁻⁸ M | nih.gov |

| DNA Strand Breaks | Mouse epithelial cell line | 0.5 mM (for N-nitrosocimetidine) | imrpress.com |

| Gene Mutations | BHK-21/CL13 cells (ouabain resistance) | 10 µM (for N-nitrosocimetidine) | imrpress.com |

| Cell Transformation | BHK cells | 20 µM (for N-nitrosocimetidine) | imrpress.com |

Genotoxic agents can be broadly classified based on their mechanism of inducing chromosomal damage.

Clastogens are agents that cause structural chromosome aberrations by directly breaking the DNA strands. taylorandfrancis.comwikipedia.org This can lead to deletions, insertions, or rearrangements of chromosome segments. wikipedia.org The activity of this compound in causing chromosomal aberrations and DNA strand breaks indicates it acts as a clastogen. nih.govimrpress.com

Aneugens induce numerical chromosomal aberrations (aneuploidy) by interfering with the mitotic apparatus, such as the spindle fibers or kinetochores, leading to improper chromosome segregation during cell division. taylorandfrancis.complos.org This results in daughter cells with an incorrect number of chromosomes. While this compound is a potent clastogen, specific studies to distinguish a clear aneugenic mechanism were not detailed in the provided search results. nih.gov However, it is possible for a compound to exhibit both clastogenic and aneugenic properties. europa.eu The distinction between these mechanisms can be made using techniques like the in vitro micronucleus test with centromere labeling, which can identify whether micronuclei contain whole chromosomes (indicative of aneugenicity) or chromosomal fragments (indicative of clastogenicity). gentronix.co.ukuzh.ch

The potent clastogenic effects of this compound, observed at concentrations significantly lower than its mononitroso counterpart, underscore its powerful genotoxic potential. nih.gov

Analysis of Point Mutations, Chromosomal Aberrations, and DNA Strand Breaks

Delineation of Genotoxic Potency and Mechanism-Based Risk Assessment Frameworks

The assessment of genotoxic potential is a critical component in the safety evaluation of chemical compounds. For substances like this compound, which demonstrate clear genotoxic activity, it is essential to move beyond simple hazard identification to a more nuanced understanding of its potency and mechanism of action. This allows for the development of robust risk assessment frameworks. Such frameworks integrate data from various assays, including those that measure direct DNA damage and those that reveal the underlying cellular response pathways through genomic technologies.

Integration of DNA Damage Biomarkers in Genotoxicity Assessment

The genotoxicity of a compound can be characterized by its ability to cause different types of DNA damage, which can be detected using specific biomarkers. www.gov.uk These biomarkers serve as indicators of genotoxic events, such as the formation of DNA adducts, induction of gene mutations, and the occurrence of chromosomal damage. www.gov.uknih.gov The evaluation of this compound in a variety of short-term assays has demonstrated its capacity to induce several forms of genetic damage.

This compound has been shown to be mutagenic in bacterial systems without the need for metabolic activation. nih.gov In the Ames test, it showed moderate activity, with Salmonella typhimurium strain TA100 being the most sensitive. nih.gov Its activity was lower in E. coli WP-2 and rec-assay systems. nih.gov

The compound's clastogenic (chromosome-damaging) effects have been clearly demonstrated in mammalian cells. Studies using Chinese hamster ovary (CHO) cells found that this compound is a potent inducer of both sister chromatid exchanges (SCEs) and chromosomal aberrations. nih.govimrpress.com An SCE is the exchange of genetic material between two identical sister chromatids. wikipedia.org this compound was observed to cause SCEs at a concentration as low as 10⁻⁸ M (0.1 µM) and chromosomal aberrations at 10⁻⁷ M in this cell culture system. nih.govimrpress.com These findings indicate that this compound directly damages the chromosomal structure. The concentrations at which this compound produced these mutagenic or clastogenic effects were significantly lower—by 50 to 500 times—than those of mononitrosocimetidine. nih.gov

| Test System | Biomarker / Endpoint | Concentration | Result | Source |

|---|---|---|---|---|

| Salmonella typhimurium (Ames Test) | Gene Mutation | Not Specified | Positive (Strain TA100 most sensitive) | nih.gov |

| Chinese Hamster Ovary (CHO) Cells | Sister Chromatid Exchange (SCE) | 0.1 µM | Positive | imrpress.com |

| Chinese Hamster Ovary (CHO) Cells | Chromosomal Aberrations | 0.01 µM | Positive | imrpress.com |

Application of Toxicogenomics for Mechanistic Classification of Genotoxins

Toxicogenomics applies genomic technologies, such as gene expression profiling, to study the effects of chemical substances on a biological system. scielo.org.conih.gov This approach provides comprehensive information about cellular states and responses to chemical exposures, which can be used to predict potential toxicity and elucidate mechanisms of action. scielo.org.cokrepublishers.com By analyzing changes in gene expression "signatures," it is possible to classify compounds based on their mode of action and gain insights into the underlying mechanisms of their toxicity. scielo.org.copsu.edu

While specific toxicogenomic studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the principles of this field can be applied to classify its genotoxic mechanism. Genotoxins are often classified as DNA damage-inducing (DDI) or non-DDI based on their transcriptomic profiles. frontiersin.orgresearchgate.net The known biological activities of this compound as a direct-acting mutagen and clastogen strongly suggest it would be classified as a DNA damage-inducing agent. nih.govimrpress.com

Exposure to a potent genotoxin like this compound would be expected to trigger a cascade of cellular responses aimed at mitigating DNA damage. This would be reflected in the altered expression of a distinct set of genes. Key pathways that would likely be affected include:

DNA Damage Response (DDR) and Repair: Upregulation of genes involved in sensing DNA lesions and initiating repair, such as those in the p53 signaling pathway.

Cell Cycle Checkpoints: Activation of checkpoint controls to halt cell division and allow time for DNA repair, involving genes like CDKN1A (p21).

Apoptosis: Induction of programmed cell death pathways to eliminate cells with irreparable damage, involving genes like BAX and caspases.

The table below illustrates a conceptual toxicogenomic profile for a direct-acting genotoxin like this compound, highlighting the potential gene expression changes that would form the basis for its mechanistic classification.

| Biological Pathway | Key Genes (Examples) | Expected Expression Change | Mechanistic Implication | Source |

|---|---|---|---|---|

| DNA Damage Sensing | ATM, ATR, GADD45A | Upregulation | Activation of the DNA damage response signal. | amegroups.org |

| Cell Cycle Control | CDKN1A (p21), CHEK1, CHEK2 | Upregulation | Induction of cell cycle arrest to allow for DNA repair. | uu.nl |

| DNA Repair | XPC, DDB2, PARP1 | Upregulation | Recruitment of DNA repair machinery. | elifesciences.org |

| Apoptosis | BAX, PMAIP1 (NOXA), BBC3 (PUMA) | Upregulation | Initiation of programmed cell death for heavily damaged cells. | nih.gov |

Metabolic Activation and Detoxification Pathways of Dinitrosocimetidine in Research Models

In Vitro Studies of Dinitrosocimetidine Metabolism

In vitro systems, using isolated enzymes, subcellular fractions, and cells, are fundamental for dissecting the specific biochemical reactions involved in the metabolism of a compound. mdpi.com These methods allow for the controlled study of metabolic capabilities, helping to identify the enzymes responsible and the metabolites formed. mdpi.com

The metabolism of xenobiotics like this compound is primarily categorized into Phase I and Phase II reactions. sigmaaldrich.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the compound with endogenous molecules to increase water solubility and facilitate excretion. creative-proteomics.com

The biotransformation of nitrosamines is significantly mediated by the cytochrome P450 (CYP) enzyme superfamily, which are monooxygenases primarily located in the endoplasmic reticulum of liver cells. sigmaaldrich.comwikipedia.org Research on related nitrosamines using rat liver microsomes has demonstrated that metabolic processes such as denitrosation and demethylation are dependent on both cytochrome P-450 and NADPH-cytochrome P-450 reductase. nih.gov The parallel effects of various chemical pretreatments on both denitrosation and demethylation rates suggest a close mechanistic link between these two pathways. nih.gov

In addition to the microsomal CYP system, cytosolic enzymes can also play a role. bioivt.com Liver S9 fractions, which contain both microsomal and cytosolic components, provide a more complete profile of metabolic enzymes, including not only CYPs but also UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) transferases (GSTs). mdpi.com

Table 1: Key Enzyme Systems in Xenobiotic Metabolism

| Enzyme Family | Type of Reaction | Primary Cellular Location | Relevance to this compound Metabolism |

|---|---|---|---|

| Cytochrome P450 (CYP) | Phase I (Oxidation, Reduction) | Endoplasmic Reticulum (Microsomes) | Catalyzes key pathways like denitrosation and demethylation. nih.gov |

| NADPH-Cytochrome P450 Reductase | Electron Transfer | Endoplasmic Reticulum | Required partner for CYP-mediated reactions. nih.gov |

| UDP-Glucuronosyltransferases (UGTs) | Phase II (Glucuronidation) | Endoplasmic Reticulum | Conjugation of metabolites to enhance excretion. bioivt.com |

| Sulfotransferases (SULTs) | Phase II (Sulfation) | Cytosol | Conjugation of hydroxylated metabolites. admescope.com |

| Glutathione S-Transferases (GSTs) | Phase II (Glutathione Conjugation) | Cytosol, Mitochondria | Detoxification of reactive electrophilic metabolites. mdpi.com |

Metabolic activation can convert a parent compound into pharmacologically active or, in some cases, toxic metabolites. creative-proteomics.com For this compound, a primary metabolic pathway is denitrosation, the removal of a nitroso group, which is considered a detoxification step as it leads to the formation of nitrite (B80452). nih.gov Studies with N-nitrosodimethylamine showed that the rate of denitrosation was approximately 9-39% of the rate of demethylation in control microsomes, indicating that both pathways are significant. nih.gov

However, other metabolic transformations can produce reactive intermediates. In vitro assays have shown that this compound can induce chromosomal aberrations in Chinese hamster ovary cells, indicating the formation of genotoxic metabolites. imrpress.com The mutagenicity of compounds is often assessed using the Ames test, which measures the ability of a chemical to cause mutations in specific strains of Salmonella typhimurium. d-nb.info The formation of reactive metabolites, such as those resulting from oxidation of the parent compound, can lead to interactions with cellular macromolecules like DNA. imrpress.com

Table 2: Metabolic Pathways and Metabolite Reactivity

| Metabolic Pathway | Description | Resulting Metabolites' Reactivity |

|---|---|---|

| Denitrosation | Cleavage of the N-nitroso group. | Considered a detoxification pathway, yielding nitrite. nih.gov |

| Demethylation | Removal of a methyl group. | Can be a significant pathway alongside denitrosation. nih.gov |

| Oxidative Metabolism | Hydroxylation or other oxidative reactions on the molecule. | Can lead to the formation of reactive, potentially mutagenic, intermediates. imrpress.commdpi.com |

| Conjugation | Attachment of endogenous molecules (e.g., glucuronic acid). | Generally produces inactive, water-soluble metabolites for excretion. creative-proteomics.com |

The enzymes responsible for drug metabolism are compartmentalized within the cell. bioivt.com This localization influences substrate availability and the coordination of metabolic pathways. nsf.gov

Endoplasmic Reticulum (Microsomes) : This is the primary site for Phase I enzymes, most notably the cytochrome P450 system. sigmaaldrich.combioivt.com The high concentration of CYPs in microsomal preparations makes them a standard tool for in vitro metabolism studies. bioivt.com Phase II UGT enzymes are also located here. bioivt.com

Cytosol : This aqueous component of the cytoplasm contains various soluble Phase II enzymes, such as SULTs and GSTs. mdpi.combioivt.com

Mitochondria : While the total content of cytochrome P450 can be higher in mitochondria than in microsomes in some tissues like the brain, the primary enzymatic activities for metabolizing external compounds are predominantly microsomal. nih.gov

Table 3: Subcellular Location of Key Metabolic Enzymes

| Subcellular Compartment | Associated Enzyme Systems |

|---|---|

| Endoplasmic Reticulum | Cytochrome P450 (CYP) system, NADPH-Cytochrome P450 Reductase, UDP-Glucuronosyltransferases (UGTs), Epoxide Hydrolase. sigmaaldrich.combioivt.comnih.gov |

| Cytosol | Sulfotransferases (SULTs), Glutathione S-Transferases (GSTs), Aldehyde Dehydrogenase (ALDH). bioivt.comadmescope.com |

| Mitochondria | Cytochrome P450 enzymes (some isoforms), Monoamine Oxidase (MAO). nih.gov |

Identification and Reactivity of Active Metabolites

In Vivo Animal Model Studies for this compound Metabolic Activation

In vivo studies are essential to understand how a compound is metabolized and distributed within a whole, living organism, providing insights that cannot be obtained from in vitro systems alone.

Rodents, particularly rats and mice, are the most common animal models for investigating drug metabolism and toxicology. nih.govfrontiersin.org Strains such as Sprague-Dawley and Wistar rats have been used extensively in metabolic research. nih.gov These models are chosen for their physiological and metabolic similarities to humans, although species-specific differences in enzyme activity must be considered. frontiersin.org The validation of these models often involves comparing the metabolic profiles of known compounds between the animal species and humans to ensure relevance. mdpi.com For nitrosamines specifically, rat models have been instrumental in characterizing metabolic pathways like denitrosation in a physiological context. nih.gov

Following administration in an animal model, a compound and its metabolites distribute to various tissues, where they can be further metabolized. The liver is the principal organ for drug metabolism due to its large size and high concentration of metabolic enzymes. nih.govfrontiersin.org Studies on related nitrosamines have confirmed that the liver is a primary site for both denitrosation and demethylation. nih.gov

Table 4: General Tissue-Specific Metabolic Activity for Xenobiotics

| Tissue | Primary Metabolic Function | Key Enzymes Present |

|---|---|---|

| Liver | Major site of first-pass and systemic metabolism. nih.gov | High concentrations of CYP, UGT, SULT, GST enzymes. dynamed.com |

| Kidney | Excretion and metabolism. dynamed.com | Significant levels of CYP and conjugation enzymes. dynamed.com |

| Lungs | Metabolism of airborne compounds and circulating drugs. sigmaaldrich.com | Presence of CYP enzymes, particularly CYP1A1. sigmaaldrich.com |

| Intestine | First-pass metabolism of orally administered compounds. sigmaaldrich.com | High levels of CYP3A4 and UGTs. dynamed.com |

| Brain | Metabolic blood-brain barrier. nih.gov | Lower, but present, levels of specific CYP enzymes, Epoxide Hydrolase. nih.gov |

Impact of Biological Factors on this compound Metabolic Pathways

The metabolic fate of xenobiotics, including N-nitroso compounds like this compound, is not uniform and is significantly influenced by a range of biological factors. These factors can alter the rate and pathways of metabolism, thereby affecting the balance between detoxification and metabolic activation to potentially toxic species. Key determinants include species, tissue-specific enzyme expression, and the presence of enzyme-inducing or -inhibiting agents. While direct research on this compound is limited, the principles governing its metabolism can be inferred from studies on its parent compound, cimetidine (B194882), and other structurally related nitrosamines.

Species Differences in Metabolism

The biotransformation of N-nitroso compounds often exhibits marked quantitative and qualitative differences across species, which can explain species-specific susceptibility to toxicity. These variations are typically due to differences in the expression and activity of metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.

Research on various nitrosamines consistently demonstrates these species-dependent metabolic patterns. For instance, comparative studies between hamster and rat models have been particularly revealing. Hamster liver preparations are reported to be more effective at the metabolic activation of N-nitrosodimethylamine (NDMA) into a mutagen than rat liver preparations. nih.gov This is supported by findings that hamster liver microsomes contain higher levels of cytochrome P-450 and exhibit different kinetic parameters for NDMA metabolism compared to rat microsomes. nih.gov Specifically, the apparent Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, for NDMA demethylase in weanling hamster microsomes was approximately half that in rat microsomes (36 µM vs. 83 µM), indicating a higher affinity in hamsters. nih.gov

Similarly, studies on diethylnitrosamine (DEN) showed that hamster liver microsomes had a higher metabolic rate (Vmax) and better affinity (Km) than those from rat liver. nih.gov Furthermore, research on N-nitroso-2,6-dimethylmorpholine (NDMM) found that hamsters appeared to metabolize the compound faster than rats or guinea pigs, resulting in different proportions of urinary metabolites. dndi.org For other compounds like 1,3-dinitrobenzene, rats show greater sensitivity to toxicity, which correlates with higher blood levels of reductive metabolites compared to hamsters. drugbank.com These findings underscore that metabolic pathways can vary significantly between species, affecting both the rate of clearance and the profile of metabolites formed. dndi.orgdrugbank.com Such differences are critical when extrapolating toxicological data from animal models to humans. evotec.com

Table 1: Comparison of N-Nitrosodimethylamine (NDMA) Metabolism in Weanling Rat and Hamster Liver Microsomes

| Parameter | Weanling Rat | Weanling Hamster |

| Cytochrome P-450 Content (nmol/mg protein) | 0.73 - 0.83 | 1.19 - 1.38 |

| Apparent Km for NDMAd (µM) | 83 | 36 |

| Vmax for NDMAd (nmol/min/nmol P-450) | 2.57 | 2.09 |

| Vmax for Denitrosation (nmol/min/nmol P-450) | 0.22 | 0.17 |

| Data sourced from studies on N-nitrosodimethylamine metabolism. nih.gov |

Tissue-Specific Metabolism

The liver is the primary organ for drug and xenobiotic metabolism due to its high concentration of a wide array of metabolic enzymes. evotec.comwikipedia.org Hepatic microsomes and hepatocytes are standard in vitro models used to assess the metabolic stability and pathways of new chemical entities. researchgate.netadmescope.com However, metabolism is not confined to the liver; other tissues can possess significant metabolic capabilities, leading to organ-specific effects. evotec.com

For example, the kidneys can play a role in the biotransformation and excretion of compounds. nih.gov Studies have demonstrated organ-specific metabolic profiles in the liver and kidney. admescope.com In the case of diethylnitrosamine (DEN), the nasal mucosa of the hamster metabolizes the compound at a rate and affinity comparable to the liver, whereas the rat nasal mucosa has poor metabolic activity. nih.gov This tissue-specific metabolic activation in the hamster correlates with the organ-specific carcinogenicity of DEN in the nasal region, highlighting the importance of metabolism at the target tissue. nih.gov For this compound, it can be inferred that while the liver would be the principal site of metabolism, other tissues such as the kidney could also contribute to its biotransformation. admescope.comnih.gov

Impact of Enzyme Inducers and Inhibitors

The metabolic pathways of this compound can be significantly altered by the presence of other chemical agents that either induce or inhibit the activity of metabolizing enzymes.

Enzyme Induction Enzyme induction is the process where exposure to certain chemicals leads to an increased synthesis of metabolic enzymes, particularly CYP450s. nih.gov This results in an accelerated rate of metabolism for any compound handled by the induced enzymes. researchgate.net Potent inducers include drugs like phenobarbital (B1680315) and rifampicin. researchgate.netosti.gov Pre-treatment of rats with phenobarbital has been shown to induce UDP-glucuronosyltransferase, a Phase II enzyme, and alter the metabolism of various compounds. nih.gov For nitrosamines, induction can increase the rate of their metabolic activation. Studies on diethylnitrosamine (DEN) and biphenyl (B1667301) have shown that phenobarbital pre-treatment induces specific P450 enzymes, leading to increased metabolism. nih.govosti.gov Therefore, exposure to such inducers would be expected to increase the rate of this compound metabolism, potentially enhancing either its detoxification or its activation to reactive intermediates.

Enzyme Inhibition Enzyme inhibition occurs when a substance binds to an enzyme and decreases its activity, leading to slower metabolism of substrate drugs. europa.eu This can increase the concentration and potential toxicity of the affected drug. researchgate.net this compound's parent compound, cimetidine, is a well-documented and potent inhibitor of several key cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. drugbank.comwikipedia.orgnih.gov

This inhibitory action means that cimetidine can decrease the metabolism of numerous other drugs. nih.gov Given this strong inhibitory profile, it is highly probable that cimetidine could inhibit the metabolic activation of its own N-nitroso derivative, this compound. This self-inhibition phenomenon, where a parent drug slows the metabolism of its derivative, could have significant toxicological implications by reducing the formation of potentially genotoxic metabolites. Studies have shown that the inhibitory effect of cimetidine is dose-dependent and can be particularly pronounced in subjects whose metabolic enzymes have been previously induced by other agents like rifampicin. nih.gov

Table 2: Known Modulators of Drug-Metabolizing Enzymes Relevant to Nitrosamine (B1359907) Metabolism

| Modulator Type | Example Agent | Mechanism of Action | Expected Impact on this compound Metabolism |

| Inducer | Phenobarbital | Increases synthesis of Cytochrome P450 enzymes. osti.gov | Accelerated rate of metabolism (activation and/or detoxification). nih.gov |

| Inducer | Rifampicin | Activates pregnane (B1235032) X receptor (PXR) to increase enzyme expression. osti.gov | Accelerated rate of metabolism. nih.gov |

| Inhibitor | Cimetidine | Binds to and inhibits multiple CYP450 isoforms (e.g., CYP1A2, CYP3A4, CYP2D6). wikipedia.org | Decreased rate of metabolism, potentially reducing metabolic activation. nih.gov |

| Inhibitor | Metyrapone | Classical inhibitor of Cytochrome P450 monooxygenases. nih.gov | Decreased rate of oxidative metabolism. nih.gov |

Molecular Interactions and Chemical Reactivity of Dinitrosocimetidine

Theoretical and Computational Chemistry Approaches to Dinitrosocimetidine Reactivity

Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules like this compound. nih.govnih.gov These methods allow for the investigation of electronic structures and the simulation of interactions with biological targets, providing a molecular-level view of reactivity. tanaffosjournal.irarxiv.orgfrontiersin.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. mdpi.comscirp.orgfrontiersin.org By calculating various reactivity descriptors, DFT can predict how a molecule will behave in a chemical reaction. nih.govresearchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential (μ), hardness (η), and electrophilicity (ω). researchgate.netresearchgate.net

For this compound, DFT calculations would reveal the distribution of electron density and identify the most probable sites for nucleophilic and electrophilic attack. mdpi.com The nitroso groups (-N=O) are strongly electron-withdrawing, which significantly influences the electronic properties of the entire molecule. Calculations would likely show that the LUMO is localized around the N-nitroso groups, indicating these are the primary electrophilic centers susceptible to attack by nucleophiles. The HOMO, conversely, might be distributed over the electron-rich imidazole (B134444) ring and the guanidine (B92328) moiety. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance for this compound Reactivity |

| Ionization Potential (IP) | I = -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (EA) | A = -ELUMO | Energy released when an electron is added; indicates susceptibility to reduction. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Global Electrophilicity (ω) | ω = μ2 / 2η (where μ = -χ) | Measures the propensity of a species to accept electrons. nih.gov |

This table outlines the theoretical descriptors used to assess molecular reactivity. Specific values for this compound would require dedicated DFT calculations not available in the public literature.

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.govtanaffosjournal.ir These simulations provide insights into how a small molecule like this compound might interact with and bind to large biological macromolecules such as proteins and DNA. nih.govmdpi.com The simulation tracks the trajectories of atoms, revealing conformational changes, binding energies, and the specific interactions that stabilize the complex. frontiersin.org

While specific MD simulation studies for this compound are not prominently published, the methodology would involve placing the this compound molecule in a simulated environment with a target macromolecule (e.g., a DNA strand or a specific enzyme). The simulation would then calculate the forces between the atoms and predict how the molecules move and interact. nih.gov Such studies could reveal whether this compound fits into the active site of an enzyme or intercalates between DNA base pairs, and identify the key amino acid residues or nucleotides involved in the binding. tanaffosjournal.ir

Computational methods, particularly those based on DFT, can predict the most reactive sites within a molecule for electrophilic attack. nih.gov This is often achieved by calculating the Fukui function or by analyzing the Molecular Electrostatic Potential (MESP). mdpi.comnih.gov The MESP maps the electrostatic potential onto the electron density surface of the molecule, with negative regions (red/yellow) indicating susceptibility to electrophilic attack and positive regions (blue) indicating susceptibility to nucleophilic attack.

For this compound, the N-nitroso groups are potent electrophilic sites. The nitrogen atom of the nitroso group is electron-deficient and is the likely target for nucleophilic attack, for instance, by cellular nucleophiles like glutathione (B108866) or specific residues in proteins. Computational models can predict the reaction pathways that follow such an attack, including potential bond cleavages and the formation of intermediates, such as a diazonium ion, which could then go on to alkylate other molecules like DNA.

Molecular Dynamics Simulations of this compound with Biological Targets

Investigations of this compound Interactions with Macromolecules

The biological effects of this compound are mediated through its interactions with cellular macromolecules. frontiersin.org Experimental binding studies provide direct evidence of these interactions and complement the theoretical predictions from computational models.

Experimental techniques are used to confirm and quantify the interactions between small molecules and macromolecules. nih.gov Fluorescence polarization assays, cross-linking immunoprecipitation, and various spectroscopic methods can be employed to study the binding of this compound to proteins and nucleic acids. nih.govnih.gov

Protein Binding: Studies have shown that various small molecules can bind to proteins, often through non-covalent interactions. frontiersin.org For instance, the binding of compounds to carrier proteins like human serum albumin (HSA) can be investigated. frontiersin.org While specific binding data for this compound is scarce, it is plausible that its functional groups could interact with amino acid side chains in proteins, potentially altering protein structure and function. mdpi.comthermofisher.commgcub.ac.in

Nucleic Acid Binding: The interaction of small molecules with DNA is a key area of study, as such binding can lead to genotoxicity. reading.ac.ukmdpi.com It has been proposed that reactive intermediates derived from this compound can alkylate DNA bases. Experimental studies using techniques like circular dichroism or NMR spectroscopy could confirm if this compound or its metabolites directly bind to or intercalate with DNA. reading.ac.ukplos.org Peptide nucleic acids (PNAs) have also been used as models to study interactions with nucleic acid structures and binding proteins. plos.org

Non-covalent interactions are crucial for the specific and reversible binding of molecules in biological systems. mdpi.combasicmedicalkey.comlibretexts.org These interactions, although individually weak, collectively contribute significantly to the stability of a molecule-macromolecule complex. libretexts.org

Hydrogen Bonding: this compound possesses several hydrogen bond donors (N-H groups) and acceptors (O and N atoms). These allow it to form hydrogen bonds with the functional groups present in protein side chains (e.g., with the carbonyl oxygen of the peptide backbone or with serine, threonine, or aspartate residues) and with the bases of nucleic acids. nih.govlibretexts.orgpressbooks.pub For example, the guanidine group of this compound could form multiple hydrogen bonds with the phosphate (B84403) backbone or the nucleotide bases of DNA.

π-Stacking: The imidazole ring of this compound is an aromatic system capable of engaging in π-stacking interactions. mdpi.comnih.govrsc.org This type of interaction occurs when aromatic rings stack on top of each other, and it is a significant stabilizing force in the binding of ligands to proteins (with aromatic amino acids like phenylalanine, tyrosine, tryptophan) and to DNA (with the aromatic bases). libretexts.orgwikipedia.org this compound could potentially intercalate between DNA base pairs, stabilized by π-stacking interactions.

Table 2: Potential Non-Covalent Interactions of this compound

| Type of Interaction | This compound Moiety Involved | Potential Biological Partner | Significance |

| Hydrogen Bonding | Guanidine N-H, Imidazole N-H, Nitroso O | Protein backbone C=O, Amino acid side chains (e.g., Asp, Glu, Ser), DNA phosphate backbone, Nucleobase N/O atoms | Specificity and stability of binding to proteins and DNA. nih.govlibretexts.orglibretexts.org |

| π-Stacking | Imidazole ring | Aromatic amino acids (Phe, Tyr, Trp), DNA/RNA nucleobases | Stabilization of binding within protein pockets or intercalation in DNA. mdpi.comwikipedia.org |

| Electrostatic Interactions | Partially positive/negative atoms | Charged amino acid residues (e.g., Arg, Lys, Asp, Glu), DNA phosphate backbone | Attraction between oppositely charged regions, guiding initial binding. mdpi.com |

| Hydrophobic Interactions | Methyl group, Methylene chain | Nonpolar pockets in proteins, hydrophobic regions of macromolecules | Driving the molecule out of the aqueous environment and into binding sites. mgcub.ac.inlibretexts.org |

Advanced Analytical Methodologies for Dinitrosocimetidine Research

Chromatographic and Mass Spectrometric Techniques for Dinitrosocimetidine and its Adducts

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of this compound and its derivatives in complex biological matrices. The separation power of liquid chromatography (LC) combined with the sensitivity and specificity of mass spectrometry (MS) allows for the detection and characterization of trace-level compounds.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying the metabolites and macromolecular adducts of this compound. ijpras.comresearchgate.net Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with an error of ≤ 5 ppm), which allows for the determination of the elemental composition of an unknown analyte. ijpras.comnih.gov This capability is fundamental in distinguishing this compound metabolites from the vast number of endogenous compounds present in a biological sample. researchgate.net

Modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), offer exceptional mass accuracy and resolution. ijpras.com When coupled with LC, these systems can separate complex mixtures and generate precise mass data for each component. researchgate.net

The identification process involves several key steps:

Data Acquisition: Samples are analyzed using LC-HRMS to obtain accurate mass chromatograms.

Formula Determination: The accurate mass-to-charge ratio (m/z) of a potential metabolite or adduct is used to calculate its most probable elemental formula. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS or MSn) techniques, such as Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), are employed to fragment the molecule. nih.govthermofisher.com The resulting fragmentation pattern provides structural information, helping to elucidate the site of metabolic modification or adduction. For DNA adducts, a characteristic neutral loss of the deoxyribose sugar (116.0473 Da) is often monitored to selectively identify potential adducts from a complex mixture. spectroscopyonline.com

A significant challenge in adductomics is the low abundance of these modified molecules. chemrxiv.org Advanced data acquisition strategies, such as the wide-selected ion monitoring (wide-SIM)/MS2 scanning approach, have been developed to screen for a broad range of unknown DNA adducts with high sensitivity and specificity. spectroscopyonline.com This method involves alternating between high-resolution wide-SIM scans to detect parent ions and corresponding MS2 scans to identify the characteristic neutral loss of deoxyribose, flagging the compound as a putative DNA adduct. spectroscopyonline.com

Table 1: High-Resolution Mass Spectrometry Techniques in Metabolite and Adduct Research

| Technique | Principle | Key Advantages for this compound Research |

|---|---|---|

| Quadrupole Time-of-Flight (Q-TOF) | Combines a quadrupole mass filter with a time-of-flight mass analyzer. | Good sensitivity, high resolution, and accurate mass measurement. Capable of MS/MS for structural elucidation. chemrxiv.org |

| Orbitrap | Ions are trapped in an orbital motion around a central spindle-like electrode. The frequency of motion is related to the m/z ratio. | Achieves very high resolution and mass accuracy (often < 1-2 ppm), enhancing confidence in formula determination. nih.govthermofisher.com |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Ions are trapped in a magnetic field, and their cyclotron frequency is measured to determine their m/z ratio. | Offers the highest mass resolution and accuracy, but with higher instrument cost and complexity. ijpras.comnih.gov |

| Tandem MS (MS/MS or MSn) | Involves multiple stages of mass analysis, typically for structural elucidation via fragmentation. | Provides detailed structural information by breaking down the parent molecule and analyzing its fragments. thermofisher.com |

To accurately measure the concentration of this compound in various research samples (e.g., cell cultures, tissue homogenates), it is essential to develop and validate a quantitative analytical method. longdom.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nihs.go.jpich.org This process is guided by international standards, such as those from the International Council for Harmonisation (ICH). ich.org

The development of a quantitative method, typically using Liquid Chromatography-Mass Spectrometry (LC-MS), involves optimizing several parameters, including the chromatographic column, mobile phase composition, and mass spectrometer settings to achieve the desired sensitivity and selectivity for this compound. longdom.org

The validation of the analytical procedure involves assessing several key performance characteristics:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. ikev.org This is often demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples and by comparing results with a second, well-characterized procedure. ikev.org

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. ikev.org This is evaluated by analyzing a series of standards at different concentrations (typically 5-6 levels) and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with a known concentration of the analyte (e.g., spiked matrix samples) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) and is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time. ich.org

Intermediate Precision: Precision within the same laboratory, but with variations such as different days, analysts, or equipment. ich.orgikev.org

Reproducibility: Precision between different laboratories (inter-laboratory trials).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. ikev.org

Table 2: Key Validation Parameters for a Quantitative Analytical Procedure

| Parameter | Purpose | Typical Assessment Method |

|---|---|---|

| Specificity | To ensure the signal is from the analyte of interest only. | Analysis of blank and spiked samples; peak purity analysis (e.g., using a diode-array detector or MS). ikev.org |

| Linearity | To confirm a proportional response to concentration. | Analysis of 5-6 standard concentrations; evaluation of the correlation coefficient (r²) and y-intercept of the calibration curve. ikev.org |

| Accuracy | To determine how close the measured value is to the true value. | Recovery studies on spiked samples at multiple concentration levels (e.g., 3 levels, 3 replicates each). |

| Precision | To assess the random error and scatter of results. | Repeated analysis of a homogenous sample at different levels (repeatability, intermediate precision). ich.org |

| LOQ/LOD | To define the lower limits of the method. | Based on signal-to-noise ratio (typically 10:1 for LOQ, 3:1 for LOD) or the standard deviation of the response. |

| Robustness | To check the method's reliability with minor changes. | Deliberately varying method parameters (e.g., pH, flow rate) and observing the effect on results. ikev.org |

High-Resolution Mass Spectrometry for Metabolite and Adduct Identification

Spectroscopic and Bioanalytical Approaches

While chromatography and mass spectrometry are central to separation and detection, other techniques are vital for definitive structural confirmation and for studying biological mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules like this compound. mdpi.comnih.gov While HRMS provides the elemental composition, NMR reveals the precise arrangement of atoms and the connectivity within the molecule. researchgate.net This is crucial for confirming the identity of synthesized this compound standards or for characterizing unknown metabolites isolated in sufficient quantities.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the structure. mdpi.com

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure:

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together different fragments of the molecule. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the molecule's stereochemistry and conformation. mdpi.com

By combining the information from these various NMR experiments, a complete and unambiguous structure of this compound and its major metabolites can be determined. researchgate.net

Table 3: Common NMR Techniques for Structural Elucidation

| NMR Experiment | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information on the number, chemical environment, and coupling of protons. mdpi.com | Identifies and counts the different types of hydrogen atoms in the molecule. |

| ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. mdpi.com | Determines the carbon skeleton of the molecule. |

| COSY | Shows which protons are coupled to each other (H-H correlations). mdpi.com | Helps to establish connectivity between adjacent proton-bearing carbons. |

| HSQC | Shows which proton is attached to which carbon (one-bond C-H correlations). mdpi.com | Assigns protons to their corresponding carbon atoms. |

| HMBC | Shows long-range coupling between protons and carbons (2-3 bond C-H correlations). mdpi.com | Connects molecular fragments across quaternary carbons or heteroatoms. |

Immunoassays are biochemical tests that use the high specificity of an antibody-antigen interaction to measure the concentration of a substance in a biological sample. promega.combabirus.ae In the context of this compound research, immunoassays can be developed as highly sensitive tools for mechanistic studies. nih.gov

For example, if this compound forms adducts with a specific protein or DNA base, it may be possible to generate antibodies that specifically recognize this adduct. This would allow for the development of a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), to detect and quantify the formation of these adducts in cells or tissues exposed to this compound. promega.com

The steps to develop and apply such an immunoassay would include:

Antigen Preparation: Synthesizing the this compound-macromolecule adduct to be used as the antigen.

Antibody Generation: Immunizing an animal with the antigen to produce polyclonal or monoclonal antibodies that specifically bind to the adduct.

Assay Development: Using these antibodies to create a quantitative assay, such as a competitive or sandwich ELISA. promega.com In a competitive ELISA, the sample containing the adduct would compete with a labeled version of the adduct for binding to a limited number of antibody sites. The signal is inversely proportional to the amount of adduct in the sample.

Application: Using the validated assay to measure adduct levels in various experimental conditions, helping to elucidate the mechanisms of this compound's biological activity and the factors that influence adduct formation.

Beyond immunoassays, other bioanalytical tools like Proteome Profiler™ Antibody Arrays could be used for broader screening. bio-techne.com These arrays allow for the simultaneous measurement of multiple proteins in a single sample, which could be used to investigate changes in cellular protein expression (e.g., stress response or DNA repair proteins) following treatment with this compound, providing further insight into its mechanism of action. bio-techne.com

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Cimetidine (B194882) |

Future Research Directions and Translational Perspectives for Dinitrosocimetidine Studies

Development of Novel In Silico and In Vitro Systems for Mechanistic Prediction

Future research into dinitrosocimetidine will increasingly rely on the development and application of sophisticated non-testing methods to predict its biological activity and potential toxicity. This shift is driven by the need for faster, more cost-effective, and ethically sound alternatives to traditional animal testing, in line with the principles of reduction, refinement, and replacement (3Rs).

In Silico Approaches: Computational toxicology, or in silico modeling, offers a powerful first tier for assessing the potential hazards of compounds like this compound. berkeley.edu The development of (Quantitative) Structure-Activity Relationship ((Q)SAR) models is central to this effort. These models correlate the chemical structure of a compound with its biological activity, including carcinogenic potency. berkeley.edunih.gov For nitrosamines, specialized in silico tools are emerging that go beyond simple QSARs. For instance, integrated platforms can now combine assessments of bioavailability, cytochrome P450 binding, and metabolic activation through quantum mechanics (QM) approaches to provide a more mechanistic prediction of carcinogenic potential. berkeley.edu

Software tools such as Mirabilis and Zeneth help identify risks of nitrosamine (B1359907) formation during synthesis and degradation, while Derek Nexus and Sarah Nexus provide (Q)SAR predictions for carcinogenicity and mutagenicity. nih.gov Furthermore, initiatives like the Lhasa Carcinogenicity Database and data-sharing consortia provide curated, high-quality data that are essential for building and validating these predictive models. nih.govnih.gov The Carcinogenic Potency Categorization Approach (CPCA) is often used, but can be supplemented by read-across methodologies, which use data from structurally similar compounds to make predictions for a data-poor compound like this compound. ijpsjournal.com

In Vitro Systems: To complement and verify in silico predictions, advanced in vitro systems are crucial. Historical studies have already utilized various in vitro assays to examine the genotoxicity of nitrosated drug products. nih.gov For instance, this compound has been shown to induce cell transformation in Baby Hamster Kidney (BHK) cells at a concentration of 0.01 µM. imrpress.com

Future research will focus on developing more complex and physiologically relevant in vitro models. This includes the use of 3D cell cultures, organ-on-a-chip technologies, and co-culture systems that better mimic the tissue microenvironments found in the human body. Such systems can provide more accurate insights into the metabolic activation of this compound and its subsequent interactions with cellular macromolecules.

Standard genotoxicity assays will continue to be important. These include:

Ames test (Bacterial Reverse Mutation Assay): Used to detect point mutations caused by a compound. nih.govresearchgate.net

Micronucleus Assay: Assesses chromosomal damage. nih.gov

umu-test: A bacterial assay that detects the induction of the SOS DNA repair system. researchgate.net

DNA Strand Break Assays: Measures direct DNA damage in cultured cells. imrpress.com

By combining state-of-the-art in silico tools with advanced in vitro models, researchers can build a more comprehensive and mechanistically-grounded understanding of this compound's biological effects, facilitating more informed risk assessments.

Refinement of Animal Models for this compound-Induced Biological Responses

While in silico and in vitro methods are advancing rapidly, in vivo animal models remain indispensable for understanding the complex, systemic biological responses to chemical exposures, including those induced by nitrosamines. Future research directions will focus on refining these models to be more predictive of human health outcomes and to provide deeper mechanistic insights, while adhering to ethical principles.

The use of animal models allows for the study of carcinogenesis in a complete biological context, which includes stromal interactions, angiogenesis, and immune responses. mit.edu Various animal models, primarily rodents, have been instrumental in establishing the carcinogenic potential of the N-nitroso compound class. researchgate.net For example, studies using diethylnitrosamine (DEN) in mice have been pivotal in creating models for gastric and liver cancers. berkeley.edunih.gov Similarly, tobacco-specific nitrosamines like NNK have been studied in A/J mice, which are particularly susceptible to lung carcinogenesis, providing insights into genetic susceptibility. mit.edu

For a specific compound like this compound, future research would involve selecting and refining animal models based on the following considerations:

Human-Relevant Metabolism: Refining models to better mimic human metabolic pathways for nitrosamine activation is critical. This could involve the use of genetically engineered mouse models (GEMMs) that express human cytochrome P450 enzymes responsible for metabolizing nitrosamines. mit.edu

Organ-Specific Carcinogenesis: Nitrosamines often exhibit organ-specific carcinogenicity. berkeley.edu Animal models need to be carefully selected to investigate potential target organs for this compound, which might include the stomach, given its origin from the gastric acid-reducing drug cimetidine (B194882). Murine models have been successfully used to study nitrosamine-induced cancers of the digestive tract. nih.gov

Dose-Response and Low-Dose Effects: Future studies will need to move beyond high-dose exposures to investigate the effects of chronic, low-dose exposures that are more relevant to human dietary or pharmaceutical impurity scenarios. mit.edu

Integration of Advanced Endpoints: Refined animal studies will increasingly incorporate sensitive biomarkers of effect. This includes the use of in vivo genotoxicity assays like the comet assay to detect DNA strand breaks and transgenic rodent (TGR) mutation assays. nih.govpharmafocusamerica.com Flow cytometry-based micronucleus assays in hepatocytes (MNHEP) have also proven effective for detecting the genotoxicity of liver carcinogens. researchgate.net Error-corrected next-generation sequencing (ecNGS) offers a promising way to directly measure mutations in wild-type animals, reducing the reliance on costly transgenic models. nih.gov

The following table summarizes key animal models used in nitrosamine research that could be adapted for this compound studies.

| Animal Model | Nitrosamine Studied | Key Biological Response / Finding | Potential Relevance for this compound |

| B6D2F1 Mice & F344 Rats | N-butyl-N-(4-hydroxybutyl)-nitrosamine (OH-BBN) | Induction of transitional and squamous cell urinary bladder cancers. ijpsjournal.com | Model for studying organ-specific carcinogenesis. |

| A/J Mice | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | High susceptibility to lung carcinogenesis, allowing study of genetic factors. mit.edu | Model for investigating genetic susceptibility to this compound-induced effects. |

| C57BL/6N Mice | Diethylnitrosamine (DEN) | Induction of gastric squamous-cell carcinoma and adenocarcinoma. nih.gov | Direct model for studying potential gastric carcinogenicity. |

| Big Blue® Transgenic Mice | N-nitrosodiethylamine (NDEA) | Quantitative analysis of in vivo gene mutations (cII endpoint) and DNA damage. pharmafocusamerica.com | Sensitive model for quantifying the mutagenic potential of this compound. |

By refining these models, researchers can generate more robust and relevant data to understand the potential risks associated with this compound exposure.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Mechanisms

To achieve a holistic understanding of how this compound affects biological systems, future research must integrate data from multiple "omics" technologies. nih.gov This systems-level approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex interplay of molecular events that occur following exposure, moving beyond the study of single endpoints to uncover entire pathways and networks. scielo.org.cofrontiersin.org

While specific multi-omics studies on this compound are not yet available, research on other N-nitroso compounds provides a clear blueprint for future investigations.

Transcriptomics: This involves analyzing the complete set of RNA transcripts (the transcriptome) in a cell or organism to see how gene expression changes in response to an exposure. Studies on various nitrosamines in human colon cancer cells (Caco-2) have shown significant alterations in the expression of genes involved in cell cycle regulation, apoptosis, oxidative stress, and inflammation. nih.gov Similar analyses in human lymphocytes have linked nitrosamine exposure to changes in gene expression networks relevant to carcinogenesis, including genes like FBXW7, BUB3, and MGMT. nih.gov Applying transcriptomics to this compound would reveal its specific gene expression signature, highlighting the cellular pathways it perturbs.

Proteomics: This is the large-scale study of proteins, particularly their structures and functions. A quantitative proteomic study on N'-nitrosonornicotine (NNN) in human skin fibroblasts identified the downregulation of nonmuscle myosin II, leading to reduced cell migration. nih.gov Other studies on nitrosamine-induced carcinogenesis have noted changes in nuclear proteins. oup.comnih.gov Proteomic analysis following this compound exposure could identify key protein alterations, providing direct insight into functional changes within the cell.

Metabolomics: This field focuses on the comprehensive analysis of metabolites in a biological sample. Research on nitrosamine-induced cancers has identified disruptions in metabolic pathways such as tryptophan metabolism and sphingolipid metabolism. oup.com Metabolomic profiling could uncover the specific metabolic disruptions caused by this compound, potentially identifying biomarkers of exposure or effect.

Genomics: This involves studying the structure, function, evolution, and mapping of genomes. Genomic analyses of tumors induced by diethylnitrosamine (DEN) in mice have identified specific mutational signatures and recurrently mutated genes (e.g., Hras, Braf) that drive carcinogenesis. researchgate.net

The true power of this approach lies in the integration of these datasets. researchgate.net By combining information from gene expression, protein levels, and metabolic changes, researchers can construct comprehensive models of this compound's mechanism of action. frontiersin.org This integrated approach can help bridge the gap from genotype to phenotype, providing a more complete picture of the biological response and improving the accuracy of disease risk prediction. nih.gov Challenges remain in the computational integration of these large and heterogeneous datasets, but the potential to uncover novel mechanisms and biomarkers is immense. mdpi.com

Advanced Methodologies for Studying this compound Reactivity in Complex Biological Milieus

Understanding the biological effects of this compound fundamentally requires knowledge of its chemical reactivity within complex biological systems. Future research will leverage advanced analytical and biochemical methodologies to characterize how this compound interacts with cellular components, particularly DNA.

The carcinogenic activity of most N-nitrosamines is initiated by their metabolic activation, typically by cytochrome P450 enzymes, to form reactive electrophilic intermediates. mdpi.com These intermediates can then react with nucleophilic sites on cellular macromolecules, most critically DNA, to form covalent adducts. mdpi.com These DNA adducts, if not repaired, can lead to mutations during DNA replication, a key step in chemical carcinogenesis. fda.gov

Advanced analytical techniques are essential for detecting and quantifying both the parent compound and its reaction products in complex matrices like cell cultures, tissues, and biological fluids.

Mass Spectrometry (MS)-Based Methods: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of nitrosamines. pharmafocusamerica.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is also used, particularly for more volatile compounds. researchgate.net High-resolution mass spectrometry (HRMS) is invaluable for identifying unknown nitrosamines and their metabolites. researchgate.net These techniques are crucial for pharmacokinetic studies and for detecting trace levels of this compound and its metabolites.

DNA Adduct Detection: A key focus is the detection and characterization of DNA adducts formed by this compound. Several advanced methods are available:

³²P-Postlabeling: This highly sensitive assay can detect very low levels of DNA adducts (e.g., 1 adduct in 10⁹ nucleotides) but may lack the specificity to distinguish genotoxic from non-genotoxic carcinogens in some cases. berkeley.edunih.gov

Immunoassays: Using antibodies specific to certain adducts, these assays can be highly sensitive and specific.

LC-MS/MS: This is increasingly the method of choice for DNA adduct analysis due to its high chemical specificity and quantitative power. berkeley.edumdpi.com It has been used to detect adducts from tobacco-specific nitrosamines in human tissues. researchgate.net Developing an LC-MS/MS method for this compound-DNA adducts would be a critical step in understanding its genotoxic mechanism.

Studying Reactivity: The intrinsic chemical reactivity of this compound can also be explored. Nitrosamines can undergo various reactions, including protolytic denitrosation in acidic conditions and reactions with other electrophiles. nih.gov Photolysis studies can also provide insight into decomposition pathways. nih.gov Understanding these fundamental chemical properties is essential for predicting behavior in biological systems. For example, the reaction of this compound with nitrite (B80452) under acidic conditions, simulating the stomach environment, is a key area of study. researchgate.net

The following table outlines advanced methods and their applications in studying nitrosamine reactivity.

| Methodology | Application | Purpose |

| LC-MS/MS, GC-MS, HRMS | Quantification in biological matrices (plasma, urine, tissue) | Determine absorption, distribution, metabolism, and excretion (ADME) of this compound. ijpsjournal.comresearchgate.netacs.org |

| LC-MS/MS for Adducts | Detection of specific DNA adducts in tissue samples | Identify the specific types of DNA damage caused by this compound and quantify them. berkeley.eduresearchgate.net |

| ³²P-Postlabeling Assay | Ultrasensitive detection of DNA adducts | Screen for overall DNA damage and assess genotoxic potential at low exposure levels. berkeley.edunih.gov |

| In Vitro Metabolic Systems | Incubation with liver microsomes or S9 fractions | Identify the specific enzymes involved in the metabolic activation of this compound. fda.gov |

By employing these advanced methodologies, future studies can precisely map the molecular interactions of this compound within a biological context, providing the mechanistic data needed to support robust human health risk assessments.

Q & A

Basic Research Questions

Q. How is Dinitrosocimetidine synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves nitrosation reactions under controlled pH and temperature, followed by purification via column chromatography. Characterization requires HPLC for purity assessment (>95%), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation. Researchers must document reaction yields, solvent systems, and spectral data comparisons to reference standards to ensure reproducibility .